molecular formula C21H18N2O3 B5316296 3-(3,4-Dimethoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-oxadiazole

3-(3,4-Dimethoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B5316296
M. Wt: 346.4 g/mol
InChI Key: DBBZVEYONUTBTF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-24-18-11-10-16(12-19(18)25-2)21-22-20(26-23-21)13-15-8-5-7-14-6-3-4-9-17(14)15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBZVEYONUTBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-5-(naphthalen-1-yl)-1,2,4-oxadiazole
  • 3-(3,4-Dimethoxyphenyl)-5-(phenylmethyl)-1,2,4-oxadiazole

Uniqueness

3-(3,4-Dimethoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-oxadiazole stands out due to the presence of both dimethoxyphenyl and naphthalenylmethyl groups, which confer unique chemical properties and potential applications. Its stability, versatility in chemical reactions, and potential biological activities make it a valuable compound for various fields of research.

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